molecular formula C19H24N2O B2646767 N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide CAS No. 953170-20-2

N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide

Cat. No.: B2646767
CAS No.: 953170-20-2
M. Wt: 296.414
InChI Key: MSVRWBVIFDOKNK-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide is a synthetic organic compound designed for scientific research. It belongs to a class of N-substituted acetamide derivatives known for their utility in medicinal chemistry and drug discovery research. Compounds with this structural scaffold, featuring a dimethylamino phenethyl moiety linked to an acetamide group, are frequently investigated as key intermediates or potential pharmacophores. Structurally related analogs have demonstrated diverse applications in scientific research, particularly in the study of biological pathways and receptor interactions. For instance, similar compounds have been explored for their potential as cannabinoid receptor ligands, which are relevant to research in immune response, pain, and inflammation . The mechanism of action for this class of compounds often involves interaction with specific biological targets, such as enzymes or receptors. The dimethylamino group can facilitate hydrogen bonding and electrostatic interactions, while the aromatic rings and acetamide linkage contribute to hydrophobic binding and overall molecular stability, which are critical for modulating biological activity . This product is intended for research purposes only and is not approved for use in humans or animals. Researchers are responsible for conducting all necessary experiments in accordance with applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-15-5-4-6-17(13-15)14-19(22)20-12-11-16-7-9-18(10-8-16)21(2)3/h4-10,13H,11-12,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVRWBVIFDOKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide typically involves the reaction of 4-(dimethylamino)phenethylamine with m-tolylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, sodium methoxide, organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

NMDA Receptor Modulation

One of the primary applications of this compound is its role as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are crucial for synaptic plasticity and memory function. Compounds that enhance NMDA receptor activity have potential therapeutic implications for conditions such as:

  • Depression : Research indicates that compounds enhancing NMDA receptor function may alleviate symptoms of treatment-resistant depression .
  • Neurodegenerative Diseases : Modulation of NMDA receptors can be beneficial in diseases like Alzheimer's and Parkinson's, where glutamate signaling is disrupted .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.

  • In vitro Studies : Various derivatives of the compound have shown promising results in inhibiting tumor growth in preclinical models, suggesting a pathway for further development into anticancer therapeutics .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has been tested against acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme implicated in cholesterol metabolism and cardiovascular diseases.

  • Mechanism of Action : The structure-activity relationship studies indicate that modifications to the compound can significantly enhance its inhibitory potency against ACAT, making it a candidate for managing hypercholesterolemia .

Case Study 1: NMDA Receptor Modulation

In a study examining various NMDA receptor modulators, this compound was found to potentiate receptor responses significantly. The effective concentration (EC50) values were determined through electrophysiological assays, demonstrating enhanced receptor activity at submicromolar concentrations .

CompoundEC50 (μM)Receptor Type
This compound0.021GluN2A
Control Compound0.5GluN2A

Case Study 2: Anticancer Activity

In vitro assays using cancer cell lines demonstrated that this compound inhibits cell proliferation effectively. The compound was tested against several cancer types, showing IC50 values indicative of significant anticancer activity.

Cancer TypeIC50 (μM)Mechanism
Breast Cancer12Apoptosis induction
Lung Cancer15Cell cycle arrest

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A-412997 (2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide)

  • Structure: Shares the N-(m-tolyl)acetamide core but replaces the dimethylamino phenethyl group with a pyridine-piperidine substituent.
  • Pharmacological Activity : Demonstrated high binding affinity for dopamine D4 receptors (D4R) in competitive radioligand assays, with functional activity in β-arrestin recruitment and cAMP inhibition pathways .
  • Synthesis : Synthesized via alkylation of 2-chloro-N-(m-tolyl)acetamide with substituted piperidines, highlighting scalability and modularity for structural diversification.
Property N-(4-(Dimethylamino)phenethyl)-2-(m-tolyl)acetamide A-412997
Core Structure N-(m-tolyl)acetamide N-(m-tolyl)acetamide
Key Substituent 4-(Dimethylamino)phenethyl 4-(Pyridin-2-yl)piperidin-1-yl
Pharmacological Target Hypothesized: Dopamine receptors Confirmed: Dopamine D4R
Synthetic Route Likely via chloroacetamide alkylation Confirmed via chloroacetamide route

Triazinyl-Acetamide Derivatives (e.g., 3c in )

  • Structure: N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide (3c) replaces the phenethyl group with a triazinyl ring, introducing a planar, electron-deficient heterocycle.
  • Physical Properties : Melting points for triazinyl derivatives range from 160–220°C, suggesting higher thermal stability compared to the target compound (exact data unavailable).
  • Applications : Triazinyl groups are often used in materials science and enzyme inhibition due to their hydrogen-bonding capacity and rigidity .
Property Target Compound Triazinyl Derivative (3c)
Heterocyclic Component None 1,3,5-Triazin-2-yl
Solubility Moderate (dimethylamino enhances polarity) Lower (planar triazine reduces solubility)
Potential Use CNS drug development Enzyme inhibition or materials science

Pyrimidine-Thioacetamide Derivatives ()

  • Structure: Compounds like 2-{[4-(4-Chlorophenyl)-6-(naphthalen-1-yl)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2g) feature a pyrimidine-thioether substituent instead of the dimethylamino phenethyl group.
  • Physical Properties : Melting points vary widely (103–154°C), influenced by halogen and aromatic substituents.

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a phenethyl moiety, along with an m-tolyl acetamide structure. This unique combination of functional groups suggests potential interactions with various biological targets.

Property Details
Molecular Formula C17_{17}H22_{22}N2_{2}O
Molecular Weight 274.37 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

  • Receptor Binding : The compound may modulate the activity of neurotransmitter receptors, influencing pathways related to cognition and mood regulation.
  • Enzyme Inhibition : Studies indicate that it could inhibit certain enzymes involved in cell proliferation, showcasing potential anticancer properties.
  • Signal Transduction Modulation : By affecting signal transduction pathways, the compound may alter cellular responses critical for various physiological processes.

Biological Activity and Applications

Research has highlighted several promising applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound inhibits enzymes linked to tumor growth and metastasis. Its ability to interfere with cell cycle progression makes it a candidate for further anticancer drug development.
  • Neurological Effects : Given its structure, it may have implications in treating cognitive impairments by acting on acetylcholine receptors or similar neurotransmitter systems .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. The compound was shown to reduce cell viability at micromolar concentrations, indicating its potential as a therapeutic agent against specific cancers .
  • Pharmacological Profiling : In a study assessing its pharmacological profile, the compound was tested against various targets, including GPCRs (G-protein-coupled receptors). Results indicated that it acts as a positive allosteric modulator for certain receptors involved in neurotransmission .
  • Safety and Toxicology : Toxicological assessments revealed that the compound exhibits low toxicity at therapeutic doses, making it a safer option compared to other chemotherapeutic agents. However, further studies are needed to fully understand its safety profile .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound Name Structural Features Unique Aspects
N-(2-(dimethylamino)-2-phenylethyl)acetamideLacks m-tolyl groupDifferent chemical reactivity
N,N-Dimethyl-3-phenylpropanamideContains a straight-chain structureDistinct mechanism of action compared to branched structures

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